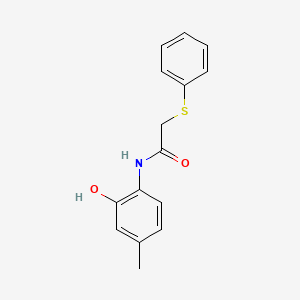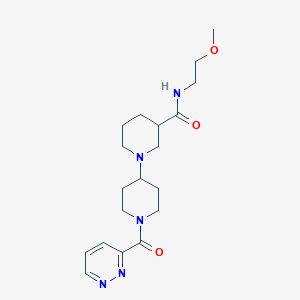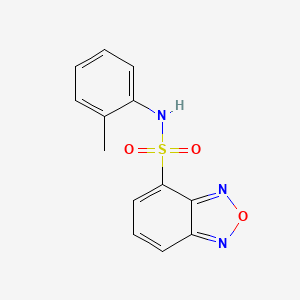![molecular formula C22H22N2O2 B5276020 4-[(E)-1-cyano-2-(2-methyl-4-piperidin-1-ylphenyl)ethenyl]benzoic acid](/img/structure/B5276020.png)
4-[(E)-1-cyano-2-(2-methyl-4-piperidin-1-ylphenyl)ethenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-1-cyano-2-(2-methyl-4-piperidin-1-ylphenyl)ethenyl]benzoic acid is a complex organic compound with a unique structure that includes a cyano group, a piperidine ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-cyano-2-(2-methyl-4-piperidin-1-ylphenyl)ethenyl]benzoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Ethenyl Group: This can be achieved through a Heck reaction, where a halogenated benzoic acid derivative reacts with a suitable alkene in the presence of a palladium catalyst.
Introduction of the Cyano Group: This step often involves the use of cyanide sources such as sodium cyanide or potassium cyanide under basic conditions.
Formation of the Piperidine Ring: This can be accomplished through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization in the presence of a base or acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[(E)-1-cyano-2-(2-methyl-4-piperidin-1-ylphenyl)ethenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(E)-1-cyano-2-(2-methyl-4-piperidin-1-ylphenyl)ethenyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-1-cyano-2-(2-methyl-4-piperidin-1-ylphenyl)ethenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The cyano group and piperidine ring play crucial roles in binding to target proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-1-cyano-2-(2-methylphenyl)ethenyl]benzoic acid: Lacks the piperidine ring, which may result in different biological activities.
4-[(E)-1-cyano-2-(4-piperidin-1-ylphenyl)ethenyl]benzoic acid: Similar structure but with variations in the position of the piperidine ring.
Uniqueness
The presence of both the cyano group and the piperidine ring in 4-[(E)-1-cyano-2-(2-methyl-4-piperidin-1-ylphenyl)ethenyl]benzoic acid makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[(E)-1-cyano-2-(2-methyl-4-piperidin-1-ylphenyl)ethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-16-13-21(24-11-3-2-4-12-24)10-9-19(16)14-20(15-23)17-5-7-18(8-6-17)22(25)26/h5-10,13-14H,2-4,11-12H2,1H3,(H,25,26)/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLBIYDZUXSJHS-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCCC2)C=C(C#N)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N2CCCCC2)/C=C(/C#N)\C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-fluoro-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5275937.png)
![5-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5275940.png)
![4-{[2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinyl]carbonyl}-2-morpholinecarboxylic acid](/img/structure/B5275950.png)
![4-[2-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;hydrochloride](/img/structure/B5275962.png)
![(3S,4S)-1-[(4-cyclopentyloxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol](/img/structure/B5275982.png)
![Ethyl 1-[3-(2-fluorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5275985.png)



![5-{1-[4-(aminomethyl)benzoyl]-3-piperidinyl}-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5276019.png)
![1-{4-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]PIPERIDINO}-1-ETHANONE](/img/structure/B5276026.png)
![(6E)-5-imino-2-[(3-methylphenoxy)methyl]-6-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5276032.png)
![6-{[(1-BENZYL-4-PIPERIDYL)AMINO]CARBONYL}-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID](/img/structure/B5276035.png)
![4-cyclopentyl-2-{4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B5276037.png)
